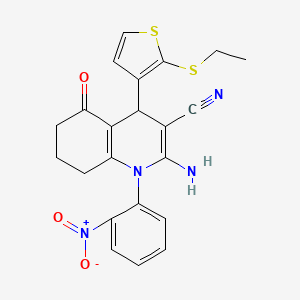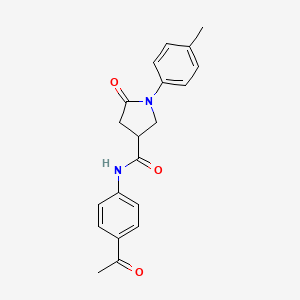![molecular formula C19H14F4O4S B11642902 [3-methyl-4-[(E)-1,3,3,3-tetrafluoro-2-methoxycarbonylprop-1-enyl]sulfanylphenyl] benzoate](/img/structure/B11642902.png)
[3-methyl-4-[(E)-1,3,3,3-tetrafluoro-2-methoxycarbonylprop-1-enyl]sulfanylphenyl] benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-メチル-4-[(E)-1,3,3,3-テトラフルオロ-2-メトキシカルボニルプロプ-1-エニル]スルファニルフェニル]ベンゾエートは、複数の官能基を含む独特の構造を持つ複雑な有機化合物です。
合成方法
合成経路と反応条件
[3-メチル-4-[(E)-1,3,3,3-テトラフルオロ-2-メトキシカルボニルプロプ-1-エニル]スルファニルフェニル]ベンゾエートの合成は、通常、中間体の形成を含む複数のステップを伴います。このプロセスは、多くの場合、ベンゾエートエステルの調製から始まり、続いてスルファニルフェニル基とテトラフルオロ-2-メトキシカルボニルプロプ-1-エニル基が導入されます。温度、圧力、触媒の使用などの特定の反応条件は、目的の生成物を高収率かつ高純度で得るために不可欠です。
工業生産方法
工業的な環境では、この化合物の生産は、効率とスケーラビリティを最適化するために、大型の反応器と連続フロープロセスを伴う場合があります。自動システムと高度な分析技術の使用により、品質の一貫性を確保し、不純物のリスクを最小限に抑えます。
化学反応の分析
反応の種類
[3-メチル-4-[(E)-1,3,3,3-テトラフルオロ-2-メトキシカルボニルプロプ-1-エニル]スルファニルフェニル]ベンゾエートは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸素の付加または水素の除去を伴います。
還元: この化合物は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して還元できます。
置換: この反応は、ハロゲンや求核剤などの試薬を使用して、ある官能基を別の官能基と置き換えることを伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸、塩基、溶媒、触媒が含まれます。温度、圧力、pHなどの反応条件は、目的の結果を得るために慎重に制御する必要があります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりカルボン酸やケトンが生成される場合があり、還元によりアルコールやアルカンが生成される場合があります。
科学研究への応用
化学
化学において、[3-メチル-4-[(E)-1,3,3,3-テトラフルオロ-2-メトキシカルボニルプロプ-1-エニル]スルファニルフェニル]ベンゾエートは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、新しい反応経路の探求と新しい化合物の開発が可能になります。
生物学
生物学研究では、この化合物は、酵素相互作用と代謝経路を研究するために使用できます。特定のタンパク質や酵素と相互作用する能力は、分子レベルでの生物学的プロセスを理解するための貴重なツールとなります。
医学
医学では、[3-メチル-4-[(E)-1,3,3,3-テトラフルオロ-2-メトキシカルボニルプロプ-1-エニル]スルファニルフェニル]ベンゾエートは、治療薬としての潜在的な用途があります。その独特の特性により、特定の病気や状態を標的にすることができ、患者に新しい治療オプションを提供することができます。
産業
産業において、この化合物は、特殊化学品、ポリマー、材料の生産に使用できます。その独特の化学的特性は、コーティングや接着剤から医薬品や農薬まで、幅広い用途に適しています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-methyl-4-[(E)-1,3,3,3-tetrafluoro-2-methoxycarbonylprop-1-enyl]sulfanylphenyl] benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzoate ester, followed by the introduction of the sulfanylphenyl group and the tetrafluoro-2-methoxycarbonylprop-1-enyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
化学反応の分析
Types of Reactions
[3-methyl-4-[(E)-1,3,3,3-tetrafluoro-2-methoxycarbonylprop-1-enyl]sulfanylphenyl] benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, [3-methyl-4-[(E)-1,3,3,3-tetrafluoro-2-methoxycarbonylprop-1-enyl]sulfanylphenyl] benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique properties may allow it to target specific diseases or conditions, providing new treatment options for patients.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and materials. Its unique chemical properties make it suitable for a wide range of applications, from coatings and adhesives to pharmaceuticals and agrochemicals.
作用機序
[3-メチル-4-[(E)-1,3,3,3-テトラフルオロ-2-メトキシカルボニルプロプ-1-エニル]スルファニルフェニル]ベンゾエートの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的に結合し、その活性を変化させ、一連の生化学的イベントを引き起こす可能性があります。これは、関与する特定の経路に応じて、さまざまな効果をもたらす可能性があります。
類似化合物の比較
類似化合物
[3-メチル-4-[(E)-1,3,3,3-テトラフルオロ-2-メトキシカルボニルプロプ-1-エニル]スルファニルフェニル]ベンゾエートに類似した化合物には、以下が含まれます。
- 酢酸エチル
- アセチルアセトン
- ジケテン
独自性
[3-メチル-4-[(E)-1,3,3,3-テトラフルオロ-2-メトキシカルボニルプロプ-1-エニル]スルファニルフェニル]ベンゾエートをこれらの類似化合物と区別するものは、官能基の独特な組み合わせであり、これにより、独特の化学的特性と反応性が得られます。これは、研究や産業用途に適した貴重な化合物であり、イノベーションと発見の機会を提供します。
類似化合物との比較
Similar Compounds
Similar compounds to [3-methyl-4-[(E)-1,3,3,3-tetrafluoro-2-methoxycarbonylprop-1-enyl]sulfanylphenyl] benzoate include:
- Ethyl acetoacetate
- Acetylacetone
- Diketene
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which provides distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering opportunities for innovation and discovery.
特性
分子式 |
C19H14F4O4S |
|---|---|
分子量 |
414.4 g/mol |
IUPAC名 |
[3-methyl-4-[(E)-1,3,3,3-tetrafluoro-2-methoxycarbonylprop-1-enyl]sulfanylphenyl] benzoate |
InChI |
InChI=1S/C19H14F4O4S/c1-11-10-13(27-17(24)12-6-4-3-5-7-12)8-9-14(11)28-16(20)15(18(25)26-2)19(21,22)23/h3-10H,1-2H3/b16-15+ |
InChIキー |
DVPPRUYHTYYJMH-FOCLMDBBSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2)S/C(=C(\C(=O)OC)/C(F)(F)F)/F |
正規SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2)SC(=C(C(=O)OC)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11642821.png)

![2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B11642835.png)
![3-amino-4-(furan-2-yl)-N-(3-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11642849.png)
![2-(3,4-Dimethoxyphenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11642852.png)
![6-Amino-3-(4-methylphenyl)-4-(2,4,6-trimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11642865.png)
![Ethyl 2-(5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-YL}-2-methylbenzenesulfonamido)acetate](/img/structure/B11642871.png)
![N-(4-nitrophenyl)-N'-[(4Z)-2-oxo-1,2-dihydro-4H-3,1-benzoxazin-4-ylidene]acetohydrazide](/img/structure/B11642881.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,5-diethoxybenzamide](/img/structure/B11642888.png)
![1,4-Bis[(4-iodophenyl)sulfonyl]-2-methylpiperazine](/img/structure/B11642892.png)
![N-(3-bromophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11642910.png)
![4-({[2-(4-Benzyl-2,2-dimethyloxan-4-YL)ethyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11642914.png)

![Ethyl 5-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11642924.png)
